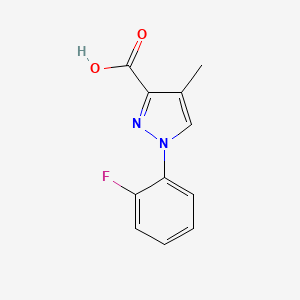

1-(2-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Description

1-(2-Fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a carboxylic acid group at position 3, a methyl group at position 4, and a 2-fluorophenyl substituent at position 1 of the pyrazole ring.

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-4-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-7-6-14(13-10(7)11(15)16)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPZQRUDGMAGIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the fluorophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Applications De Recherche Scientifique

Anti-inflammatory Applications

Research has indicated that derivatives of pyrazole, including 1-(2-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, exhibit significant anti-inflammatory effects. The mechanism of action primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

Key Findings :

- Inhibition of COX Enzymes : Studies suggest that the compound selectively inhibits COX-2, potentially reducing gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .

- In Vitro Studies : In vitro assays demonstrated that this compound effectively reduces pro-inflammatory cytokine levels, indicating its therapeutic potential in treating chronic inflammatory diseases .

Anticancer Applications

The anticancer properties of this compound have been explored through various studies. The compound has shown efficacy against several cancer cell lines, making it a candidate for further development in cancer therapy.

Key Findings :

- Cell Growth Inhibition : The compound has been tested against multiple human tumor cell lines, exhibiting significant growth inhibition rates. For instance, it was evaluated by the National Cancer Institute (NCI) and showed promising results with mean GI50 values indicating effective cytotoxicity .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This disruption is critical in preventing cancer cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition | Selective inhibition reduces side effects |

| Anticancer | Tubulin polymerization inhibition | Significant growth inhibition in cancer cells |

Case Studies

- In Vitro Evaluation of Anticancer Activity

-

Anti-inflammatory Efficacy

- In an experimental model of inflammation, the compound significantly reduced the release of tumor necrosis factor-alpha (TNF-alpha) in stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Mécanisme D'action

The mechanism of action of 1-(2-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

The position of fluorine on the phenyl ring significantly impacts molecular properties:

- 1-(4-Fluorophenyl)-4-Methyl-1H-Pyrazole-3-Carboxylic Acid (CAS 1152535-34-6):

- 1-(2-Fluorophenyl)-5-Methyl-1H-Pyrazole-3-Carboxylic Acid: Methyl group at position 5 (vs.

Key Research Findings

Substituent Effects on Bioactivity :

- Chlorine or fluorine at the phenyl ring’s para position generally increases CB1 receptor affinity compared to ortho substitution, likely due to improved dipole interactions .

- Methyl groups at pyrazole position 4 (vs. 5) reduce steric clash with receptor pockets, as seen in PET ligand design .

Synthetic Challenges :

- Hydrolysis of methyl esters (e.g., from ester 10b to pyrazole acid 11b) is a common step for generating carboxylic acid derivatives, with yields up to 80% .

- Radiolabeling (e.g., with ¹¹C) requires precursors like hydroxyphenyl intermediates, synthesized via protecting group strategies (e.g., tert-butyldiphenylsilyl (TBDPS)) .

Commercial availability of analogs (e.g., Ambeed’s Compound 43) underscores their utility as chemical probes .

Activité Biologique

1-(2-Fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C11H9FN2O3

- Molecular Weight : 236.20 g/mol

- CAS Number : 1239726-11-4

1. Anti-inflammatory and Analgesic Properties

This compound has been identified as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammation and pain relief. Research indicates that compounds with similar pyrazole structures exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

2. Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor cell proliferation in vitro. A structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring significantly influence cytotoxicity against various cancer cell lines, including HT29 and Jurkat cells .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of several pyrazole derivatives, including this compound. The results indicated an IC50 value of approximately 10 µM against HT29 cell lines, demonstrating significant cytotoxic activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Anti-inflammatory Mechanism

In another research effort, this compound was tested for its anti-inflammatory properties using a mouse model of arthritis. The results showed a reduction in paw swelling and inflammatory markers, suggesting that it may effectively modulate inflammatory responses through COX inhibition .

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(2-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, in structurally related pyrazole-carboxylic acids, 2,4-dichlorophenylhydrazine reacts with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol/toluene, followed by acid-catalyzed cyclization and hydrolysis . To optimize yields:

- Use toluene for azeotropic water removal during cyclization to drive the reaction forward.

- Adjust catalyst loading (e.g., p-toluenesulfonic acid at 0.5-1 mol%) to minimize side reactions.

- Monitor pH during hydrolysis (target pH 1.5) to precipitate the product efficiently.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., π-π stacking and hydrogen bonding). For analogs, monoclinic crystal systems (space group P2/c) with Z = 8 and unit cell parameters (e.g., a = 13.192 Å, b = 8.817 Å) are common .

- NMR spectroscopy : Use / NMR to confirm fluorophenyl substitution and methyl group integration. For pyrazole derivatives, characteristic peaks appear at δ 2.56 ppm (CH) and δ 7.5-8.0 ppm (fluorophenyl protons) .

- IR spectroscopy : Carboxylic acid C=O stretches typically appear at ~1700 cm, while pyrazole ring vibrations occur near 1600 cm .

Q. What biological targets or activities are associated with structurally similar fluorophenyl pyrazole-carboxylic acids?

- Methodological Answer : Analogous compounds exhibit:

- Cannabinoid receptor modulation : Pyrazole derivatives with chlorophenyl groups show affinity for CB1 receptors (IC < 100 nM in radioligand assays) .

- Antimicrobial activity : Chlorinated analogs demonstrate MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .

- Enzyme inhibition : Carboxylic acid moieties enhance binding to metalloproteases (e.g., MMP-9) through chelation of active-site zinc ions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS. Fluorophenyl groups may reduce metabolic degradation compared to chlorophenyl analogs .

- Dosage adjustment : Account for bioavailability differences; in vivo efficacy often requires higher doses due to first-pass metabolism.

- Target engagement assays : Use PET tracers (e.g., -labeled analogs) to confirm receptor occupancy in vivo .

Q. What computational strategies are effective for predicting binding modes and affinity of this compound with enzyme targets?

- Methodological Answer :

- Molecular docking : Employ AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 5TGZ for CB1 receptors). Prioritize protonation states of the carboxylic acid group at physiological pH .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds between the carboxylic acid and catalytic residues (e.g., His in MMP-9) .

- QSAR modeling : Use descriptors like LogP (XLogP3 ~2.4), polar surface area (PSA >70 Å), and fluorine atom count to predict activity cliffs .

Q. How can crystallographic data address discrepancies in reported dihedral angles of fluorophenyl-pyrazole derivatives?

- Methodological Answer :

- Comparative analysis : Calculate dihedral angles between the fluorophenyl and pyrazole rings using software like Mercury. For example, analogs show angles ranging from 43.00° to 69.99°, influenced by steric effects of substituents .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) that stabilize specific conformations .

- Temperature-dependent studies : Collect data at 100 K vs. 294 K to assess thermal motion impacts on angle variability .

Methodological Notes for Data Interpretation

- Synthesis optimization : Track reaction progress via TLC (ethyl acetate/hexane = 1:3) and confirm purity by HPLC (C18 column, acetonitrile/water gradient) .

- Crystallization challenges : Use acetic acid as a solvent for slow evaporation to obtain diffraction-quality crystals .

- Biological assays : Include positive controls (e.g., indomethacin for COX-2 inhibition) and validate results across multiple cell lines to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.